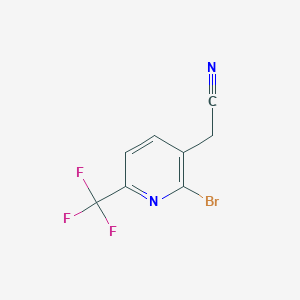

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile

描述

Historical Development of Trifluoromethylated Pyridine Chemistry

The evolution of trifluoromethylated pyridine chemistry represents one of the most significant advances in modern heterocyclic chemistry, with origins tracing back to early fluorine chemistry investigations. The pioneering work of Frédéric Swarts in 1892 established foundational principles for introducing fluorinated groups into organic molecules, utilizing antimony fluoride-based methodologies that would later influence trifluoromethylation strategies. The first comprehensive investigation of trifluoromethyl groups in relationship to biological activity was conducted by F. Lehmann in 1927, marking the beginning of systematic research into fluorinated heterocycles. These early developments set the stage for the eventual emergence of trifluoromethylpyridine derivatives as essential components in pharmaceutical and agrochemical applications.

The development of synthetic methods for trifluoromethylpyridine compounds accelerated significantly during the 1960s and 1970s, with the McLoughlin-Thrower reaction of 1968 representing a critical milestone in coupling chemistry using iodofluoroalkanes and copper catalysis. Subsequently, Kobayashi and Kumadaki adapted these protocols specifically for trifluoromethylation reactions in 1969, establishing precedents for selective introduction of trifluoromethyl groups into pyridine rings. The evolution of these methodologies culminated in the development of modern trifluoromethylation reagents, including the introduction of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, which revolutionized nucleophilic trifluoromethylation approaches.

Current research in trifluoromethylated pyridine chemistry has demonstrated remarkable progress in position-selective methodologies, particularly in 3-position-selective trifluoromethylation techniques. Recent investigations have established the first example of 3-position-selective carbon-hydrogen trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation followed by electrophilic trifluoromethylation. These methodological advances have enabled the synthesis of complex trifluoromethylated pyridine derivatives with unprecedented regioselectivity, providing access to previously challenging molecular architectures. The development of these selective methods has been particularly significant for pharmaceutical applications, where precise positioning of functional groups directly impacts biological activity and pharmacokinetic properties.

Classification and Significance of Pyridine-Acetonitrile Compounds

Pyridine-acetonitrile compounds represent a specialized class of heterocyclic molecules that combine the unique electronic properties of pyridine rings with the versatile reactivity of nitrile functional groups. These compounds are characterized by their ability to participate in diverse chemical transformations while maintaining structural stability under various reaction conditions. The classification of pyridine-acetonitrile derivatives encompasses multiple structural variants, including positional isomers where the acetonitrile group occupies different positions around the pyridine ring, as well as substituted derivatives bearing additional functional groups that modulate their chemical and biological properties.

The significance of pyridine-acetonitrile compounds in modern organic chemistry extends beyond their synthetic utility to encompass their role as key intermediates in pharmaceutical and agrochemical synthesis. These compounds serve as versatile building blocks for the construction of more complex heterocyclic systems through cyclization reactions, cross-coupling processes, and functional group transformations. The nitrile group provides multiple synthetic opportunities, including conversion to amines, carboxylic acids, and various heterocyclic ring systems through well-established chemical methodologies. Additionally, the pyridine ring contributes significant electronic and steric effects that influence the reactivity patterns and selectivity of these transformations.

Recent developments in pyridine-acetonitrile chemistry have emphasized the importance of substitution patterns in determining both synthetic accessibility and biological activity. Research has demonstrated that specific substitution patterns, particularly those incorporating electron-withdrawing groups such as halogens and trifluoromethyl substituents, can dramatically enhance the synthetic utility and pharmacological properties of these compounds. The combination of multiple functional groups within a single molecular framework provides opportunities for sequential transformations and selective modifications that enable access to complex target molecules with precise structural control.

Structural Positioning of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile in Heterocyclic Chemistry

The compound this compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its distinctive combination of functional groups and their specific positional arrangement. The molecular structure features a pyridine ring bearing three different functional groups: a bromine atom at the 2-position, a trifluoromethyl group at the 6-position, and an acetonitrile substituent at the 3-position. This particular substitution pattern creates a highly functionalized heterocyclic scaffold that exhibits unique electronic properties and synthetic reactivity compared to simpler pyridine derivatives.

The structural positioning of functional groups in this compound follows established principles of heterocyclic chemistry while introducing novel electronic effects through the combination of electron-withdrawing substituents. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions and nucleophilic substitution processes, while the trifluoromethyl group at the 6-position contributes significant electronic effects that influence the overall reactivity of the ring system. The acetonitrile group at the 3-position adds another dimension of synthetic utility through its potential for conversion to various functional groups and its role in cyclization reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₄BrF₃N₂ | |

| Molecular Weight | 265.03-265.04 g/mol | |

| CAS Number | 1227579-99-8 | |

| Purity (Commercial) | 95% | |

| MDL Number | MFCD16610270 |

The electronic structure of this compound reflects the cumulative effects of its multiple electron-withdrawing substituents, which significantly alter the electron density distribution within the pyridine ring. This electronic modification has profound implications for the compound's reactivity patterns, influencing both the rates and selectivity of chemical transformations. The presence of three electron-withdrawing groups creates a highly electrophilic pyridine ring that exhibits enhanced reactivity toward nucleophilic attack while simultaneously providing multiple sites for selective functionalization.

Research Significance and Industrial Relevance

The research significance of this compound extends far beyond its immediate chemical properties to encompass its role as a strategic intermediate in contemporary drug discovery and agrochemical development programs. The compound represents a convergence of several important pharmacophoric elements that have proven essential in the design of biologically active molecules. Trifluoromethylpyridine derivatives have demonstrated remarkable success in crop protection applications, with fourteen crop protection products bearing trifluoromethyl pyridine substituents having been commercialized or proposed for International Organization for Standardization common names during the period from 1990 to 2017.

The industrial relevance of this compound is further emphasized by its commercial availability through specialized chemical suppliers, indicating established synthetic routes and market demand for this specific molecular architecture. The development of cost-effective synthetic methodologies for trifluoromethylpyridine intermediates has been a critical factor in their widespread adoption by research chemists and their subsequent elaboration into new active ingredients. Chemical processes have been developed to provide trifluoromethylpyridine intermediates from non-fluorinated pyridine starting materials at scale and with affordable costs, making these attractive starting materials readily accessible for pharmaceutical and agrochemical research programs.

Current research trends indicate growing interest in the unique physicochemical properties exhibited by trifluoromethylpyridine derivatives compared to their phenyl analogues. Molecular matched pair analysis has revealed subtle yet important differences in physicochemical and agronomic properties that contribute to enhanced biological activity and improved pharmacokinetic profiles. These findings have inspired continued search for new crop protection chemicals and pharmaceutical agents containing trifluoromethylpyridine ring systems, with particular emphasis on derivatives that incorporate additional functional groups such as nitrile substituents.

The strategic importance of this compound is also reflected in its potential role in advanced synthetic methodologies, particularly those involving position-selective functionalization and late-stage modification of complex molecules. Recent developments in selective trifluoromethylation techniques have demonstrated the utility of such compounds in bioactive molecule modification, enabling the introduction of trifluoromethyl groups at specific positions within complex molecular frameworks. These methodological advances position compounds like this compound as valuable tools for medicinal chemists seeking to optimize the biological properties of lead compounds through strategic structural modifications.

属性

IUPAC Name |

2-[2-bromo-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMHVXLUNJPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230004 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227512-33-5 | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227512-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.

Hydrazine Hydrate Reaction: The starting material is reacted with hydrazine hydrate in the presence of isopropanol. The reaction mixture is heated to reflux for one hour, resulting in the formation of 2-hydrazino-6-(trifluoromethyl)pyridine.

Bromination: The intermediate product is then subjected to bromination using bromine in chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

化学反应分析

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be replaced by various nucleophiles, leading to the formation of different substituted pyridine derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidized or reduced products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds resulting from coupling reactions.

科学研究应用

Pharmaceuticals

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis.

- Antiviral and Anticancer Activities : The compound has shown potential in the development of antiviral drugs and anticancer therapies due to its ability to inhibit cancer cell proliferation. Studies suggest that the trifluoromethyl group enhances metabolic stability and improves pharmacokinetic properties, increasing potency against cancer cells .

Agrochemicals

The compound is utilized in the formulation of new agrochemicals, including:

- Herbicides and Insecticides : Its ability to disrupt biological processes in pests makes it suitable for developing effective agricultural chemicals. The presence of the trifluoromethyl group contributes to increased efficacy compared to non-fluorinated counterparts .

Material Sciences

In material sciences, this compound is employed in:

- Organic Semiconductors : Due to its unique electronic properties, it plays a role in synthesizing advanced materials used in organic electronics.

- Liquid Crystals : The compound's structural characteristics make it valuable in developing liquid crystal displays (LCDs) .

Antichlamydial Activity

A study demonstrated that similar compounds exhibited selective activity against Chlamydia species. The incorporation of trifluoromethyl groups was pivotal in enhancing this activity compared to derivatives lacking this feature .

Synthesis and Reactivity

Research on reductive homocoupling reactions involving 2-bromo derivatives highlighted that 2-Bromo-6-(trifluoromethyl)pyridine achieved significant conversion rates under optimized conditions. This indicates its reactivity and potential utility in synthetic applications .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, antiviral, anticancer drugs | Enhanced potency due to trifluoromethyl group |

| Agrochemicals | Herbicides, insecticides | Effective disruption of pest biological processes |

| Material Sciences | Organic semiconductors, liquid crystals | Unique electronic properties beneficial for materials |

作用机制

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with various molecular targets and pathways:

相似化合物的比较

6-Bromo-3-pyridineacetonitrile

- Reactivity : Lacks the electron-withdrawing trifluoromethyl group, resulting in reduced electrophilicity at the pyridine ring compared to the target compound. This limits its utility in reactions requiring strong electron-deficient substrates .

- Synthesis : Prepared via cyanation of 6-bromo-3-pyridinemethyl bromide using trimethylsilyl cyanide and tetrabutylammonium fluoride .

2-Bromo-6-(trifluoromethyl)pyridin-3-amine

- Structure : Bromine at 2-position, trifluoromethyl at 6-position, amine at 3-position.

- Reactivity : The amine group provides nucleophilic character, enabling participation in condensation or alkylation reactions, unlike the acetonitrile group, which is more inert. This difference directs the compound toward divergent synthetic pathways .

2-(Bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetonitrile

- Structure : Additional difluoromethyl and bromomethyl groups.

- The increased fluorine content enhances lipophilicity, making it suitable for hydrophobic interactions in drug design .

Pharmaceutical Intermediates

- The target compound and its analogs (e.g., Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (200) ) are key intermediates in pyrrole-based drug candidates. Yields for such derivatives range from 47% to 66%, reflecting moderate efficiency in carbonylative coupling reactions .

- Pyridalyl (a pesticide with a trifluoromethylpyridine moiety) demonstrates the agrochemical relevance of similar structures. However, the target compound’s bromine and acetonitrile groups offer distinct reactivity for carbon-carbon bond formation compared to Pyridalyl’s ether linkages .

Physicochemical and Commercial Profiles

Reaction Pathways and Byproducts

- Reduction of Carbonyl Intermediates : The target compound’s synthesis often proceeds via reduction of carbonyl precursors (e.g., 1-(2-bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-one (280) ) using sodium borohydride. This step is critical for introducing the acetonitrile group but can generate byproducts requiring chromatographic purification .

- Comparative Challenges : Analogous compounds like 2-Bromo-3-methylpyridine (CAS 3430-17-9) exhibit simpler purification processes due to fewer substituents, highlighting the complexity introduced by trifluoromethyl and acetonitrile groups .

生物活性

2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and biological profile, making it a candidate for various pharmaceutical applications.

The compound's molecular formula is . Its structure includes a pyridine ring substituted at the 2-position with bromine, at the 6-position with a trifluoromethyl group, and at the 3-position with an acetonitrile group. This configuration influences its solubility, lipophilicity, and overall biological activity.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The trifluoromethyl group can increase metabolic stability and alter the pharmacokinetic properties of drugs, making them more effective in targeting specific biological pathways.

Antimicrobial Activity

In studies examining the antimicrobial properties of similar compounds, it has been noted that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances activity against various pathogens. For instance, derivatives with such substituents have shown promising results against Chlamydia species, indicating that this compound could also exhibit similar effects due to its structural characteristics .

Anticancer Properties

The anticancer potential of pyridine derivatives has been documented extensively. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group contributes to increased potency by enhancing interactions with cellular targets such as enzymes involved in cancer progression .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The bromine atom may facilitate nucleophilic substitutions, while the trifluoromethyl group can enhance lipophilicity, allowing better cellular membrane penetration. This dual action could lead to modulation of enzyme activities or receptor interactions critical for various biological processes .

Case Studies

- Antichlamydial Activity : A study demonstrated that compounds similar to this compound showed selective activity against Chlamydia species. The inclusion of trifluoromethyl groups was pivotal in enhancing this activity compared to other derivatives lacking this feature .

- Synthesis and Reactivity : Research on the reductive homocoupling reactions involving 2-bromo derivatives highlighted that 2-bromo-6-(trifluoromethyl)pyridine achieved significant conversion rates under optimized conditions, indicating its reactivity and potential utility in synthetic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Structure | Moderate antimicrobial | Similar reactivity but different substitution pattern |

| 4-Bromo-6-(trifluoromethyl)pyridin-2-ol | Structure | Anticancer properties | Hydroxyl group enhances solubility |

| 2-Bromopyridine | Structure | Lower activity | Lacks electron-withdrawing groups |

常见问题

Q. How can mechanistic pathways for bromide displacement be elucidated?

- Methodology : Isotopic labeling (e.g., ¹⁸O in H₂O) tracks hydrolysis byproducts. Kinetic studies (variable-temperature NMR) determine activation parameters (ΔH‡, ΔS‡). In situ IR monitors intermediate formation (e.g., metal-cyanide complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。